methyl 3-(4-oxocyclohexyl)propanoate
Description
Properties
CAS No. |
5597-52-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Lithium-Mediated Enolate Formation
In a protocol adapted from Pd-catalyzed systems, LDA (1.1 equiv) deprotonates 4-methylcyclohexanone at −78°C in tetrahydrofuran (THF), forming a stabilized enolate. Methyl 3-bromopropionate (1.2 equiv) is then added dropwise, enabling nucleophilic attack at the α-position of the carbonyl. This step yields a keto-ester intermediate, which undergoes hydrolysis to the carboxylic acid and subsequent re-esterification. The overall yield for this two-step process is 32%, with challenges arising from competing side reactions at low temperatures.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Enantioselective synthesis is achieved using palladium catalysts and chiral ligands. A Schlenk flask charged with Pd₂(dba)₃ (0.005 equiv) and (S)-t-BuPHOX (0.0125 equiv) in methyl tert-butyl ether (MTBE) facilitates asymmetric allylic alkylation of cyclohexenone derivatives. After 28 hours at 40°C, the reaction affords methyl (R)-3-(1-methyl-2-oxocyclohexyl)propanoate with 91% ee. Purification via silica gel chromatography (6→10% ethyl acetate in hexanes) isolates the product in 85% yield.
Esterification of Carboxylic Acid Precursors
Esterification of 3-(4-oxocyclohexyl)propanoic acid is a direct route to the target compound. Thionyl chloride (SOCl₂) and sulfuric acid (H₂SO₄) are common catalysts for this transformation.
Thionyl Chloride-Mediated Esterification
Under ice-cooling, SOCl₂ (2.5 mL, 34.3 mmol) is added to methanol (10 mL), followed by 3-(4-oxocyclohexyl)propanoic acid (1.7 g, 10.3 mmol). Stirring at room temperature for 18 hours achieves 98% conversion to the methyl ester. Excess reagents are evaporated, and the crude product is washed with hexane to yield pale-brown crystals (99% purity by NMR).
Acid-Catalyzed Esterification
Refluxing the carboxylic acid in methanol with H₂SO₄ (3 drops) for 24 hours provides the ester in 74% yield. While milder than SOCl₂, this method requires neutralization with NaHCO₃ and extraction with ethyl acetate, increasing operational complexity.
Enzymatic Resolution and Chiral Purification
For enantiomerically pure this compound, enzymatic resolution using Escherichia coli-expressed hydantoinases is employed.
Hyu Gene Expression in E. coli RV308
A cell slurry of E. coli RV308 expressing Hyu genes is added to a racemic mixture of 3-(2-oxocyclopentyl)-2-ureidopropanoic acid (10.0 g, 46.7 mmol) at pH 8.0. MnCl₂ (5 mL, 100 mmol/L) and N₂ flushing prevent oxidation. After 16 hours at 38°C, the (S)-enantiomer is hydrolyzed selectively (>99% ee), while the (R)-enantiomer remains unreacted. Centrifugation (12,000 rpm) and ion-exchange chromatography (Amberlyst 15 resin) isolate the product with 30% yield.
Data Tables: Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 3-(4-oxocyclohexyl)propanoate is widely used in scientific research due to its versatile chemical properties.
Chemistry
In chemistry, it serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology and Medicine
In biological and medical research, this compound is studied for its potential biological activity and therapeutic applications. It has shown promise in preliminary studies as a potential drug candidate.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 3-(4-oxocyclohexyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Variations of the Oxo Group
Methyl 3-(2-oxocyclohexyl)propanoate (CAS 10407-33-7)
- Molecular Formula : C₁₀H₁₆O₃ (same as the 4-oxo isomer).
- Molecular Weight : 184.23 g/mol .
- Physical Properties :
- Key Difference : The oxo group is at the 2-position on the cyclohexane ring. This positional isomerism may alter steric effects and reactivity in ring-opening or nucleophilic addition reactions compared to the 4-oxo analog.
Methyl 3-(4-oxocyclohexyl)propanoate
Cyclohexane Derivatives with Alternative Substituents
N-(4-oxocyclohexyl)acetamide
- Molecular Formula: C₈H₁₃NO₂.
- Key Difference: Replaces the propanoate ester with an acetamide group. This substitution increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ester .
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (CAS 858753-29-4)
- Molecular Formula : C₁₈H₂₂O₅.
- Molecular Weight : 318.4 g/mol .
- Key Features : Incorporates a chromen (coumarin) ring system with methyl and propoxy substituents. The extended aromatic system increases lipophilicity (XLogP3 = 3.1) and UV absorption properties, making it suitable for applications in dyes or fluorescent probes .
Aromatic Propanoate Esters
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (CAS 129150-61-4)
- Molecular Formula : C₁₁H₁₄O₄.
- Molecular Weight : 210.23 g/mol .
- Used as a synthetic intermediate in pharmaceuticals due to its phenolic reactivity (e.g., in antioxidant or anti-inflammatory drug precursors) .
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate (CAS 86109-34-4)
Comparative Analysis Table
Research Findings and Implications
- Positional Isomerism: The 2-oxo and 4-oxo cyclohexyl propanoates exhibit nearly identical physical properties (e.g., molecular weight, density) but differ in reactivity due to the ketone's position. The 4-oxo isomer's symmetry may favor crystallinity, while the 2-oxo isomer could show higher conformational flexibility .
- Functional Group Impact : Replacement of the ester with an amide (e.g., N-(4-oxocyclohexyl)acetamide) significantly alters solubility, highlighting the role of hydrogen bonding in material design .
- Aromatic vs. Aliphatic Systems : Aromatic derivatives (e.g., phenyl or chromen-based esters) prioritize electronic effects and lipophilicity, whereas aliphatic cyclohexyl analogs focus on steric and conformational properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-(4-oxocyclohexyl)propanoate, and how can reaction efficiency be optimized?
- Methodology : Utilize multi-database synthetic route prediction tools (e.g., PISTACHIO, BKMS_METABOLIC) to prioritize pathways with high plausibility scores (≥0.01) . Optimize reaction conditions (temperature, catalyst loading) via kinetic studies, particularly for esterification or cyclohexanone derivatization steps. Confirm intermediates using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Employ a combination of analytical techniques:
- NMR : Analyze proton environments to confirm the ester group (δ 3.6–3.8 ppm for methoxy protons) and cyclohexanone carbonyl (δ 208–212 ppm for ) .
- MS : Verify molecular ion peaks (e.g., m/z 184.12 for [M+H]) and fragmentation patterns .
- Chromatography : Use HPLC with UV detection (λ = 210–220 nm) to assess purity (>98%) .
Q. What experimental design principles should guide stability studies of this compound under varying pH and temperature conditions?
- Methodology : Apply a randomized block design with split-plot configurations to test stability across pH (2–12) and temperature (4°C–60°C). Monitor degradation via UV spectroscopy and quantify residuals using calibration curves . Include control groups with inert solvents (e.g., DMSO) to isolate environmental effects .
Advanced Research Questions
Q. How do the electronic properties of the cyclohexanone ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Conduct density functional theory (DFT) calculations to map electron density distributions at the carbonyl carbon. Correlate computational results with experimental kinetic data (e.g., reaction rates with amines or Grignard reagents). Validate using NMR to track electron-withdrawing/donating effects on carbonyl shifts .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodology :
Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell viability vs. enzyme inhibition) and compound purity thresholds .
Mechanistic studies : Use isotopic labeling (-tagged compounds) to trace metabolic pathways and identify confounding intermediates .
Theoretical alignment : Reconcile discrepancies by linking results to established frameworks (e.g., Hansch analysis for structure-activity relationships) .
Q. How can enzymatic engineering enhance the stereoselective synthesis of this compound derivatives?
- Methodology : Engineer cyclohexanone monooxygenase (CHMO) variants via directed evolution to improve enantioselectivity. Screen mutants using high-throughput fluorescence assays and validate enantiomeric excess (ee) via chiral HPLC .
Q. What methodological considerations are critical for assessing the environmental fate of methyl 3-(4-oxocycyclohexyl)propanoate in aquatic systems?
- Methodology :
- Partitioning studies : Measure log (octanol-water) and soil adsorption coefficients () using OECD Test Guideline 121 .
- Degradation kinetics : Simulate photolysis (UV-A/B exposure) and hydrolysis (pH 5–9) under controlled conditions. Quantify breakdown products via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
